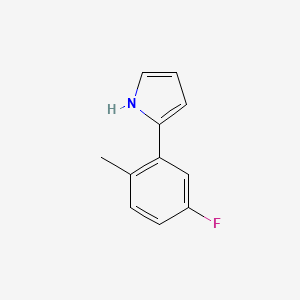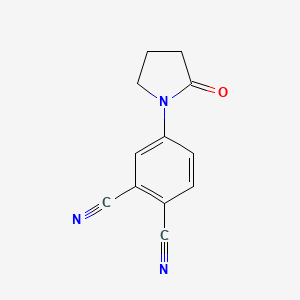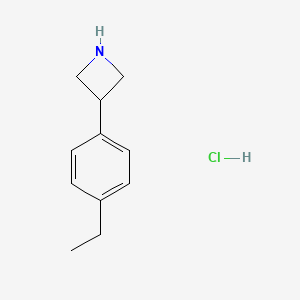![molecular formula C13H19FN4O4 B13709501 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine is an organic compound that features a pyridine ring substituted with a fluorine atom and a long chain of ethoxy groups terminated with an azide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine typically involves multiple steps:
Starting Material: The synthesis begins with 2-fluoropyridine.
Ethoxylation: The pyridine ring is subjected to ethoxylation reactions to introduce the ethoxy groups. This is usually achieved through nucleophilic substitution reactions using ethylene oxide or similar reagents.
Azidation: The terminal hydroxyl group of the ethoxy chain is converted to an azide group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine can undergo various chemical reactions:
Click Chemistry: The azide group can participate in click chemistry reactions with alkynes to form triazoles.
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the fluorine atom on the pyridine ring.
Major Products
Triazoles: Formed from click chemistry reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules through click chemistry.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable triazole linkages.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine primarily involves its reactivity due to the azide group and the fluorine atom. The azide group can undergo cycloaddition reactions, while the fluorine atom can be substituted by nucleophiles. These reactions enable the compound to form stable linkages with other molecules, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
- 2-[2-(2-Azidoethoxy)ethoxy]ethanamine
- Azido-dPEG 4-acid
Uniqueness
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine is unique due to the presence of both a fluorine atom on the pyridine ring and a long chain of ethoxy groups terminated with an azide group. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications.
Propriétés
Formule moléculaire |
C13H19FN4O4 |
|---|---|
Poids moléculaire |
314.31 g/mol |
Nom IUPAC |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine |
InChI |
InChI=1S/C13H19FN4O4/c14-13-12(2-1-3-16-13)22-11-10-21-9-8-20-7-6-19-5-4-17-18-15/h1-3H,4-11H2 |
Clé InChI |
HZXOOAKGEHCHTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)F)OCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)


![1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)


![5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13709477.png)

![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)

![3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)

